molecular formula C20H25NO B010133 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol CAS No. 103290-89-7

3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol

Cat. No. B010133
M. Wt: 295.4 g/mol
InChI Key: GWEATAQTNLRXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol, also known as D3-phenol, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylpiperidine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is not fully understood. However, it is believed to act as a dopamine D3 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems.

Biochemical And Physiological Effects

3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to decrease the levels of inflammatory cytokines, which are molecules that play a role in the immune response. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This allows for more specific and targeted studies of the receptor's function. However, one limitation of using 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol may have potential applications in PET imaging studies as a radioligand for the dopamine D3 receptor. Further research is needed to optimize the synthesis and labeling of 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol for this purpose. Overall, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is a promising compound that has the potential to contribute to the development of new therapies for various neurological and psychiatric disorders.

Scientific Research Applications

3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies.

properties

CAS RN

103290-89-7

Product Name

3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

3-[1-(3-phenylpropyl)piperidin-3-yl]phenol

InChI

InChI=1S/C20H25NO/c22-20-12-4-10-18(15-20)19-11-6-14-21(16-19)13-5-9-17-7-2-1-3-8-17/h1-4,7-8,10,12,15,19,22H,5-6,9,11,13-14,16H2

InChI Key

GWEATAQTNLRXBM-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O

synonyms

3-[1-(3-Phenylpropyl)-3-piperidinyl]phenol

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 15.2 g (0.049 mole) of 1-(3-phenylpropyl)-3-(3-methoxyphenyl)piperidine from Preparation 1 in 75 ml of glacial acetic acid was added 150 g of 48% aqueous hydrobromic acid. The reaction mixture was heated at 120° C. for 2.5 hours and then it was poured onto ice. The resulting mixture was basified with sodium carbonate and then it was extracted with ethyl acetate. The extracts were washed with water, followed by sodium chloride solution, and then they were dried and evaporated to give 17.2 g of crude product as a tan solid. Purification by recrystallization from a mixture of ethyl acetate/hexane/triethylamine (5:5:0.5) gave 4.0 g (28%) of the title compound, m.p. 119°-120° C.
Name
1-(3-phenylpropyl)-3-(3-methoxyphenyl)piperidine
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
28%

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